2-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE
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Overview
Description
2-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE is a complex organic compound that features a fluorophenyl group, a phenyl group, and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with cyclohexane-1,3-dione in the presence of an amine catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Fluorophenyl)amino)methyl)phenol
- (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
- 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
Uniqueness
2-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE is unique due to its specific structural features, such as the combination of a fluorophenyl group and a cyclohexane-1,3-dione core.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c21-17-8-6-14(7-9-17)12-22-13-18-19(23)10-16(11-20(18)24)15-4-2-1-3-5-15/h1-9,13,16,23H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNCDUCQLZBFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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